molecular formula C12H19N B1417218 [(2,5-Dimethylphenyl)methyl](propan-2-yl)amine CAS No. 1047816-29-4

[(2,5-Dimethylphenyl)methyl](propan-2-yl)amine

Cat. No. B1417218
M. Wt: 177.29 g/mol
InChI Key: JBQMEDNDFAJDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl)methyl](propan-2-yl)amine, or 2,5-DMPMA, is an organic compound belonging to the class of amines. It is a colorless, volatile liquid, with a boiling point of 177°C and a molecular weight of 150.24 g/mol. 2,5-DMPMA is used in a variety of applications, including industrial and scientific research.

Scientific Research Applications

  • X-ray Structures and Computational Studies :

  • In Vitro Toxicokinetics and Analytical Toxicology :

    • A study by (Richter et al., 2019) explored the metabolism, plasma protein binding, and toxicological detectability of NBOMe analogues, contributing to the understanding of drug–drug interactions and elimination routes.
  • Anticonvulsant and Antinociceptive Activity :

    • Research by (Kamiński et al., 2016) investigated the synthesis of new hybrid anticonvulsants derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones.
  • Antimicrobial Studies :

    • A study by (Tayade, Shekar, & Shekar, 2012) focused on synthesizing 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine and assessing its antimicrobial properties.
  • Organometallic Chemistry :

    • The work of (Noor, Schwarz, & Kempe, 2015) involved the study of low-valent aminopyridinato chromium methyl complexes, showcasing applications in the field of organometallic chemistry.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)13-8-12-7-10(3)5-6-11(12)4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMEDNDFAJDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Dimethylphenyl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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